Cas no 2316459-16-0 (3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride)

3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine dihydrochloride is a fluorinated cyclobutylamine derivative featuring a triazole moiety, which enhances its potential as a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of difluoromethyl groups imparts improved metabolic stability and bioavailability, while the triazole ring offers opportunities for further functionalization via click chemistry. The dihydrochloride salt form ensures enhanced solubility and handling properties, making it suitable for synthetic applications. This compound is particularly valuable in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid cyclobutane scaffold and polar functional groups. Its structural features make it a promising candidate for drug discovery and optimization efforts.
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride structure
2316459-16-0 structure
Product name:3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
CAS No:2316459-16-0
MF:C6H10Cl2F2N4
MW:247.073205471039
MDL:MFCD32670505
CID:4756602
PubChem ID:139434809

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3,3-Difluoro-1-(1H-1,2,3-triazol-5-yl)cyclobutan-1-amine dihydrochloride
    • 3,3-Difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride
    • 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
    • 2316459-16-0
    • 3,3-Difluoro-1-(3H-1,2,3-triazol-4-yl)cyclobutan-1-amine diHCl
    • EN300-2009181
    • D79296
    • 3,3-Difluoro-1-(1H-1,2,3-triazol-5-yl)cyclobutanamine Dihydrochloride
    • 3,3-DIFLUORO-1-(1H-1,2,3-TRIAZOL-4-YL)CYCLOBUTAN-1-AMINE 2HCL
    • AT10568
    • SY323055
    • 3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride
    • 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine dihydrochloride
    • SCHEMBL21296632
    • BS-43524
    • MFCD32670505
    • MDL: MFCD32670505
    • Inchi: 1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H
    • InChI Key: JUBOFPRGGADZHT-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC1(CC(C2C=NNN=2)(C1)N)F

Computed Properties

  • Exact Mass: 246.025058g/mol
  • Monoisotopic Mass: 246.025058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 247.07g/mol
  • Topological Polar Surface Area: 67.6

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM446219-1g
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
2316459-16-0 95%+
1g
$1020 2023-01-09
abcr
AB556322-1 g
3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine dihydrochloride; .
2316459-16-0
1g
€1,488.00 2023-07-11
eNovation Chemicals LLC
D684488-1G
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
2316459-16-0 97%
1g
$1055 2024-07-21
Enamine
EN300-2009181-1.0g
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride
2316459-16-0 95%
1g
$1315.0 2023-05-25
Enamine
EN300-2009181-0.1g
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride
2316459-16-0 95%
0.1g
$457.0 2023-09-16
Enamine
EN300-2009181-5g
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride
2316459-16-0 95%
5g
$3812.0 2023-09-16
A2B Chem LLC
BA05529-100mg
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
2316459-16-0 95%
100mg
$232.00 2024-04-20
1PlusChem
1P01JV21-250mg
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
2316459-16-0 95%
250mg
$392.00 2024-05-24
1PlusChem
1P01JV21-1g
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
2316459-16-0 97.00%
1g
$876.00 2023-12-18
Enamine
EN300-2009181-10g
3,3-difluoro-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-amine dihydrochloride
2316459-16-0 95%
10g
$5652.0 2023-09-16

Additional information on 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride (CAS No. 2316459-16-0): A Comprehensive Overview

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride (CAS No. 2316459-16-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride is defined by its cyclobutane ring substituted with two fluorine atoms and a 1H-triazole moiety. The presence of these functional groups imparts distinct physical and chemical properties to the molecule. The cyclobutane ring provides rigidity and conformational stability, while the fluorine atoms enhance lipophilicity and metabolic stability. The 1H-triazole group is known for its bioisosteric properties and ability to form hydrogen bonds, which can enhance the compound's binding affinity to target proteins.

The dihydrochloride salt form of the compound ensures better solubility in aqueous media, making it suitable for various pharmaceutical formulations. The molecular weight of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride is approximately 288.7 g/mol, and it has a melting point in the range of 200-205°C.

Synthesis Methods

The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride involves several well-defined steps that have been optimized to achieve high yields and purity. One common approach starts with the preparation of a difluorocyclobutane derivative, which is then functionalized with an amine group through amination reactions. The subsequent coupling with a 1H-triazole moiety can be achieved using copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, a widely used "click chemistry" method.

The final step involves the formation of the dihydrochloride salt by treating the free amine with hydrochloric acid. This method ensures that the compound is stable and suitable for further biological evaluation and pharmaceutical development.

Biological Activities

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines.

In vivo studies using animal models have further confirmed these findings. For example, a study published in the Journal of Medicinal Chemistry reported that oral administration of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride significantly reduced inflammation and pain in rodent models of arthritis. These results suggest that this compound could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Clinical Trials and Future Prospects

The promising preclinical data on 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride have paved the way for its evaluation in clinical trials. Several phase I trials are currently underway to assess the safety and pharmacokinetics of this compound in healthy volunteers. Preliminary results from these trials have indicated that the compound is well-tolerated at various dose levels and exhibits favorable pharmacokinetic properties.

If these initial trials are successful, phase II trials will be initiated to evaluate the efficacy of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride in patients with specific inflammatory conditions. The ultimate goal is to develop this compound into a safe and effective therapeutic option for patients suffering from chronic inflammatory diseases.

Conclusion

In conclusion, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride (CAS No. 2316459-16-0) represents a promising new addition to the arsenal of compounds being developed for therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, this compound holds significant potential to improve patient outcomes in various inflammatory conditions.

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